molecular formula C25H19N3O2S B11696611 (3Z)-3-{(2Z)-3-(2-methylphenyl)-2-[(2-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one

(3Z)-3-{(2Z)-3-(2-methylphenyl)-2-[(2-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one

Cat. No.: B11696611
M. Wt: 425.5 g/mol
InChI Key: DCZZQOOIOCRIEP-UHFFFAOYSA-N
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Description

3-[(2Z,5Z)-3-(2-METHYLPHENYL)-2-[(2-METHYLPHENYL)IMINO]-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic compound with a unique structure that includes a thiazolidinone ring and an indolone moiety

Preparation Methods

The synthesis of 3-[(2Z,5Z)-3-(2-METHYLPHENYL)-2-[(2-METHYLPHENYL)IMINO]-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the thiazolidinone ring, followed by the introduction of the indolone moiety. Common reagents used in these reactions include various aryl amines, isothiocyanates, and indole derivatives. The reaction conditions usually involve controlled temperatures and the use of catalysts to facilitate the formation of the desired product.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new products.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-[(2Z,5Z)-3-(2-METHYLPHENYL)-2-[(2-METHYLPHENYL)IMINO]-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound’s unique structure makes it useful in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[(2Z,5Z)-3-(2-METHYLPHENYL)-2-[(2-METHYLPHENYL)IMINO]-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s biological activity. The pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds to 3-[(2Z,5Z)-3-(2-METHYLPHENYL)-2-[(2-METHYLPHENYL)IMINO]-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE include other thiazolidinone and indolone derivatives. These compounds share structural similarities but may differ in their specific functional groups and overall properties. The uniqueness of this compound lies in its specific combination of the thiazolidinone ring and the indolone moiety, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C25H19N3O2S

Molecular Weight

425.5 g/mol

IUPAC Name

3-[4-hydroxy-3-(2-methylphenyl)-2-(2-methylphenyl)imino-1,3-thiazol-5-yl]indol-2-one

InChI

InChI=1S/C25H19N3O2S/c1-15-9-3-6-12-18(15)27-25-28(20-14-8-4-10-16(20)2)24(30)22(31-25)21-17-11-5-7-13-19(17)26-23(21)29/h3-14,30H,1-2H3

InChI Key

DCZZQOOIOCRIEP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N=C2N(C(=C(S2)C3=C4C=CC=CC4=NC3=O)O)C5=CC=CC=C5C

Origin of Product

United States

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